1-Butyl-2,3,4-trimethylbenzene
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Overview
Description
1-Butyl-2,3,4-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C13H20. It is a derivative of benzene, where the benzene ring is substituted with a butyl group and three methyl groups. This compound is part of the larger family of alkylbenzenes, which are known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3,4-trimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for preparing alkylbenzenes. In this reaction, benzene is treated with an alkyl halide (such as butyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,3,4-trimethylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This includes nitration, sulfonation, halogenation, and alkylation reactions.
Reduction: Hydrogenation of the aromatic ring can be performed using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Nitration: Concentrated HNO3 and H2SO4.
Oxidation: KMnO4 or CrO3 in acidic conditions.
Reduction: H2 gas with Pd/C catalyst.
Major Products Formed:
Nitration: Nitro-1-butyl-2,3,4-trimethylbenzene.
Oxidation: 1-Butyl-2,3,4-trimethylbenzoic acid.
Reduction: 1-Butyl-2,3,4-trimethylcyclohexane.
Scientific Research Applications
1-Butyl-2,3,4-trimethylbenzene has several applications in scientific research:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studies on the biological activity of alkylbenzenes often include this compound to understand its effects on living organisms.
Medicine: Research into potential pharmaceutical applications, such as its role in drug delivery systems or as a precursor to active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-butyl-2,3,4-trimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The aromatic ring’s electron-rich nature makes it susceptible to attack by electrophiles. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity . In biological systems, the specific molecular targets and pathways would depend on the context of its use, such as interactions with enzymes or receptors.
Comparison with Similar Compounds
1,2,4-Trimethylbenzene:
1,3,5-Trimethylbenzene:
1-Butyl-3,4,5-trimethylbenzene: A structural isomer with the butyl group and methyl groups in different positions.
Uniqueness: 1-Butyl-2,3,4-trimethylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and physical properties. The presence of the butyl group can affect its solubility and interactions with other molecules compared to its trimethylbenzene counterparts.
Properties
IUPAC Name |
1-butyl-2,3,4-trimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20/c1-5-6-7-13-9-8-10(2)11(3)12(13)4/h8-9H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYWDNEEQTSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80759024 |
Source
|
Record name | 1-Butyl-2,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94278-88-3 |
Source
|
Record name | 1-Butyl-2,3,4-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80759024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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